6-Amino-2,5-dihydro-2-(b-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one

Adenosine deaminase Metabolic stability Nucleoside catabolism

Standard N1-glycosyl nucleoside analogs are rapidly deaminated by adenosine deaminase (ADA), confounding cell-based transport and metabolism assays. CAS 85426-86-4 is an intrinsically ADA-resistant N2-glycosyl 7-deaza-8-aza purine nucleoside that eliminates ADA inhibitor co-treatment. • Clean kinetic measurements of nucleoside transport, phosphorylation, and incorporation. • As an oligonucleotide building block, raises duplex Tm and improves mismatch discrimination in qPCR, SNP-genotyping, and FISH probes. • Comparator for SAR studies of N2 vs N1 glycosylation and 6-amino-4-one substitution.

Molecular Formula C10H13N5O5
Molecular Weight 283.24 g/mol
CAS No. 85426-86-4
Cat. No. B3289004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2,5-dihydro-2-(b-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one
CAS85426-86-4
Molecular FormulaC10H13N5O5
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESC1=C2C(=O)NC(=NC2=NN1C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O5/c11-10-12-7-3(8(19)13-10)1-15(14-7)9-6(18)5(17)4(2-16)20-9/h1,4-6,9,16-18H,2H2,(H3,11,12,13,14,19)/t4-,5-,6-,9-/m1/s1
InChIKeyUQOZONYDWLYVEP-MWKIOEHESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-(β-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one


6-Amino-2,5-dihydro-2-(β-D-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 85426-86-4) is a synthetic purine nucleoside analogue belonging to the 7-deaza-8-aza purine (pyrazolo[3,4-d]pyrimidine) class . It bears a β-D-ribofuranosyl moiety attached at the N2 position of the pyrazolo[3,4-d]pyrimidin-4-one heterocycle, distinguishing it from the more extensively studied N1-glycosyl isomers [1]. The compound carries a 6-amino substituent and a 4-one carbonyl, resulting in a molecular formula of C10H13N5O5 (MW 283.24) — one additional oxygen relative to the C-nucleoside antibiotic Formycin A (C10H13N5O4, MW 267.24) [2]. As a purine nucleoside antimetabolite/analog, it is employed as a research tool in nucleoside biochemistry, antiviral and anticancer drug discovery, and oligonucleotide engineering .

Why N1-Glycosyl Analogues Are Not Substitutes


Generic substitution within the pyrazolo[3,4-d]pyrimidine nucleoside family fails because the regioisomeric position of glycosylation (N2 vs. N1) and the specific substitution pattern (6-amino-4-one vs. alternative functional groups) dictate fundamentally different metabolic handling and molecular recognition profiles [1]. The N2-glycosyl configuration of CAS 85426-86-4 renders it refractory to adenosine deaminase (ADA)-catalyzed deamination, whereas the corresponding N1-glycosyl isomer is an established ADA substrate [2]. The 7-deaza-8-aza purine scaffold further alters base-pairing thermodynamics relative to natural purines or the pyrazolo[4,3-d]pyrimidine system of Formycin A [3]. Procurement of the specific N2 isomer is therefore mandatory for experiments where metabolic stability toward ADA or distinct hybridization properties are the variables of interest — a generic pyrazolopyrimidine nucleoside will not replicate these characteristics [4].

Differentiation from Closest Purine Analogues


ADA Resistance: N2-Glycosyl vs. N1-Glycosyl Isomer

The N2-β-D-ribofuranosyl isomer of 4-aminopyrazolo[3,4-d]pyrimidine (the structural class to which CAS 85426-86-4 belongs) is not a substrate for calf intestinal adenosine deaminase (ADA), whereas the N1-glycosyl isomer (4-amino-1-(β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine, also known as 6-azatubercidin) is actively deaminated with an apparent Km of 125 μM [1]. This represents a qualitative functional difference: the N2 isomer escapes ADA-mediated inactivation entirely, while the N1 isomer is susceptible to enzymatic deamination. For reference, the natural substrate adenosine exhibits a Km of 20 μM under the same assay conditions [1].

Adenosine deaminase Metabolic stability Nucleoside catabolism Regioisomer specificity

Hybridization Enhancement with Pyrazolopyrimidine Probes

Oligonucleotides containing pyrazolo[3,4-d]pyrimidine base analogues (the same heterocyclic scaffold as CAS 85426-86-4) exhibit higher melting temperatures (Tm) than unsubstituted oligonucleotides of identical sequence [1]. This enhanced thermal stability is accompanied by improved mismatch discrimination, enabling single-nucleotide polymorphism (SNP) detection with higher signal-to-noise ratios [1]. The patent discloses that the pyrazolo[3,4-d]pyrimidine modification produces higher hybridization signals compared with unmodified probes across multiple target sequences [1].

Oligonucleotide probes Melting temperature Mismatch discrimination SNP detection

Structural Distinction from Formycin A: H-Bonding & Enzyme Recognition

CAS 85426-86-4 (C10H13N5O5, MW 283.24) contains one additional oxygen atom relative to the C-nucleoside antibiotic Formycin A (C10H13N5O4, MW 267.24; CAS 6742-12-7) [1]. This difference arises from the 4-one carbonyl group in the pyrazolo[3,4-d]pyrimidine scaffold of the target compound, whereas Formycin A bears a 7-amino substituent on a pyrazolo[4,3-d]pyrimidine ring system with no 4-one [2]. The ring fusion topology also differs: pyrazolo[3,4-d]pyrimidine (target) vs. pyrazolo[4,3-d]pyrimidine (Formycin A). These structural differences alter hydrogen-bond donor/acceptor patterns, which directly affect recognition by adenosine-metabolizing enzymes — Formycin A is a substrate for human erythrocytic adenosine deaminase [3], while the N2-pyrazolo[3,4-d]pyrimidin-4-one system (target compound class) is not [4].

Formycin A C-nucleoside Molecular recognition Hydrogen bonding

Ribose vs. 2′-Deoxyribose: Kinase Pathway Comparison

The 2′-deoxy analogue of the target compound, 6-Amino-2-(2-deoxy-β-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-d]-pyrimidin-4-one (CAS 109737-94-2), has been reported to exhibit an IC50 of 6.7 μM against the hepatitis C virus (HCV) Jc1 chimeric 2a clone in cell culture . The presence of the 2′-hydroxyl group in the target ribonucleoside (CAS 85426-86-4) confers differential phosphorylation competence by cellular kinases and alters susceptibility to phosphorolytic cleavage compared to the 2′-deoxy form . While direct IC50 data for CAS 85426-86-4 against HCV are not available in the public domain, the structural difference enables distinct intracellular activation pathways: the ribonucleoside can be phosphorylated to the 5′-triphosphate by ribonucleoside kinases, whereas the 2′-deoxy analogue follows the deoxynucleoside kinase pathway [1].

Antiviral nucleosides HCV inhibitor Phosphorylation Ribose modification

6-Amino Substituent: Adenosine Kinase & ADA Recognition

The 6-amino group present in CAS 85426-86-4 is a critical determinant for recognition by adenosine-metabolizing enzymes. Allopurinol riboside (1-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidin-4-one), which lacks the 6-amino substituent, is an established antileishmanial agent that is metabolically activated by leishmanial phosphoribosyltransferases rather than adenosine kinase [1]. In contrast, the 6-amino group of the target compound enables potential recognition by adenosine kinase (which requires a 6-amino group for substrate activity) [2]. This is supported by the observation that Formycin A, which also bears a 6-amino equivalent (7-amino in its numbering), acts as a substrate for human erythrocytic adenosine kinase . The 6-amino group further enables the compound to function in base-pairing interactions that the 6-unsubstituted allopurinol riboside cannot support [3].

Allopurinol riboside Adenosine kinase Purine nucleoside analog 6-Amino recognition

Optimal Research and Procurement Scenarios


ADA-Resistant Probe for Metabolism Studies

CAS 85426-86-4, as an N2-glycosyl pyrazolo[3,4-d]pyrimidin-4-one, is intrinsically resistant to adenosine deaminase (ADA)-catalyzed deamination [1]. This makes it uniquely suited for cell-based assays measuring nucleoside transport, phosphorylation, or incorporation into nucleic acids where ADA-mediated catabolism of adenosine analogues (e.g., Formycin A or N1-glycosyl isomers) would otherwise confound kinetic measurements [1]. Researchers can omit ADA inhibitors (e.g., coformycin, pentostatin) from the experimental design, simplifying protocols and eliminating off-target effects of inhibitor co-treatment.

Engineered Oligonucleotide Probes for Enhanced Hybridization

The pyrazolo[3,4-d]pyrimidine scaffold of CAS 85426-86-4, when incorporated into oligonucleotides as a modified base, confers higher duplex melting temperatures and improved single-nucleotide mismatch discrimination compared to unmodified purine bases [1]. This compound can serve as a precursor for synthesizing phosphoramidite building blocks used in qPCR probes, SNP-genotyping assays, and fluorescence in situ hybridization (FISH) probes where enhanced hybridization stringency is required [1].

Phosphorylation & Kinase Substrate Profiling

The 6-amino-4-one substitution pattern and ribose sugar of CAS 85426-86-4 position it as a candidate substrate for adenosine kinase and other purine-salvage kinases, in contrast to allopurinol riboside (which lacks the 6-amino group) [1][2]. In direct comparison with the 2′-deoxy analogue (CAS 109737-94-2), which follows the deoxynucleoside kinase pathway, the ribonucleoside can be used to probe ribonucleoside-specific kinase activity and to study the metabolic fate of N2-glycosyl nucleosides in cells expressing different kinase profiles [2].

SAR Studies of Purine Antimetabolites in Cancer Cells

As a purine nucleoside analogue with established class-level antitumor activity targeting indolent lymphoid malignancies [1], CAS 85426-86-4 can be employed as a comparator compound in SAR campaigns exploring the impact of N2 vs. N1 glycosylation and 6-amino-4-one vs. alternative substitution patterns on cytotoxicity. The compound's distinct molecular architecture relative to Formycin A (different ring fusion, N-glycoside vs. C-glycoside, extra oxygen) makes it a valuable tool for dissecting the structural determinants of nucleoside analog potency in leukemia and lymphoma cell panels [2].

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